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Compound of Interest

Compound Name:
3,5-Dimethyl-2-

methoxyacetophenone

CAS No.: 147623-18-5; 55169-98-7

Cat. No.: B2457890

Get Quote

Executive Summary
In the synthesis of pharmacophores—particularly chalcones, flavonoids, and benzofurans—the

choice between 2-methoxyacetophenone (ortho) and 4-methoxyacetophenone (para) is rarely

arbitrary. While they share a molecular formula (

), their reactivity profiles are divergent due to a fundamental physical organic phenomenon:
Steric Inhibition of Resonance.

This guide provides an evidence-based comparison of these isomers, focusing on carbonyl

electrophilicity, enolate stability, and electrophilic aromatic substitution (EAS) patterns. It

includes a validated protocol for Claisen-Schmidt condensation, a critical pathway in drug

discovery.

Structural Dynamics: The "Twist" vs. The "Push"
The primary differentiator between these isomers is not merely positional; it is conformational.
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4-Methoxyacetophenone (The "Push")
Conformation: Planar.

Electronic Effect: The methoxy group at the para position acts as a strong Electron Donating

Group (EDG) via resonance (+M). The planar geometry allows orbital overlap between the

oxygen lone pair, the benzene ring, and the carbonyl group.

Result: The carbonyl carbon is significantly deactivated (less electrophilic) because the

resonance structure places electron density on the carbonyl oxygen.

2-Methoxyacetophenone (The "Twist")
Conformation: Non-planar (Twisted).

Electronic Effect: Steric repulsion between the carbonyl methyl group and the ortho-methoxy

group forces the acetyl side chain out of the plane of the benzene ring.

Result: This Steric Inhibition of Resonance (SIR) breaks the conjugation between the ring

and the carbonyl. Consequently, the carbonyl group behaves more like an isolated aliphatic

ketone—more electrophilic than its para counterpart—despite the steric bulk nearby.

Visualization: Conformational Impact on Resonance
The following diagram illustrates the interruption of conjugation in the ortho isomer compared to

the full resonance transmission in the para isomer.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2457890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxy (Planar)

2-Methoxy (Twisted)

4-OMe Group Benzene Ring

+M Donation
(Strong) Carbonyl (C=O)

Resonance Transmission
(Deactivates C=O)

2-OMe Group Benzene Ring+M Donation Carbonyl (C=O)

Resonance BLOCKED
(Twisted Bond)

Steric Clash

Click to download full resolution via product page

Figure 1: Mechanistic flow showing how steric hindrance in the ortho-isomer inhibits resonance

transmission, leaving the carbonyl more electron-deficient (reactive) but sterically crowded.

Reactivity Matrix: Performance Comparison
The following table synthesizes experimental observations regarding key reaction types used in

medicinal chemistry.
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Reaction Type
4-
Methoxyacetophen
one (Para)

2-
Methoxyacetophen
one (Ortho)

Mechanistic Driver

NaBH₄ Reduction

Slower. Resonance

stabilization makes

the C=O carbon less

electrophilic.

Faster. Loss of

conjugation (SIR)

makes C=O more

ketone-like (reactive).

Electronic vs. Steric

Balance

Aldol Condensation

High Yields (>80%).

Formation of trans-

chalcones is favored;

minimal steric

hindrance.

Variable/Lower Yields.

Steric bulk hinders

nucleophilic attack or

enolate planarity.

Steric Hindrance

EAS

(Nitration/Bromination)

Position 3 (meta to

acetyl). The methoxy

group directs ortho to

itself (positions 3,5).

Position 5 (para to

OMe). Position 3 is

crowded; Position 5 is

activated and

accessible.

Regioselectivity

Demethylation (

)

Standard. Forms 4-

hydroxyacetophenone

.

Accelerated.

Formation of Boron-

chelate complex with

carbonyl oxygen

facilitates cleavage.

Chelation Assistance

Case Study: Claisen-Schmidt Condensation
Objective: Synthesis of Chalcones (1,3-diaryl-2-propen-1-ones).

The Claisen-Schmidt condensation is the gold standard for comparing these isomers. While 4-

methoxyacetophenone reacts readily to form stable precipitates, the 2-methoxy isomer often

requires optimized conditions due to the "Ortho Effect" hindering the approach of the aldehyde

electrophile.

Experimental Protocol: Synthesis of Methoxy-Chalcones
This protocol is self-validating via TLC monitoring and melting point determination.
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Reagents:

Ketone: 4-methoxyacetophenone OR 2-methoxyacetophenone (10 mmol)

Aldehyde: Benzaldehyde (10 mmol)

Catalyst: NaOH (40% aq. solution) or KOH

Solvent: Ethanol (95%)

Workflow:

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of the specific acetophenone

isomer and 10 mmol of benzaldehyde in 15 mL of Ethanol.

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at

(ice bath).

Note: Temperature control is critical for the 2-methoxy isomer to prevent side-reactions

(Cannizzaro) due to slower condensation rates.

Reaction: Allow the mixture to warm to room temperature. Stir vigorously.

4-Methoxy: Precipitate usually forms within 2-4 hours.

2-Methoxy: May require 12-24 hours or gentle reflux (

) if no precipitate forms.

Validation (TLC): Spot the reaction mixture against starting materials (Hexane:EtOAc 8:2).

Success Indicator: Disappearance of the acetophenone spot (

) and appearance of a new, highly UV-active spot (Chalcone,

).
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Workup: Pour the mixture into 100 mL ice water containing 2 mL HCl (to neutralize base).

Filter the solid.

Purification: Recrystallize from hot ethanol.

Reaction Pathway Diagram

Validation Checkpoints

Reagents:
Methoxyacetophenone + Benzaldehyde

Enolate Formation
(Base Catalyzed)

NaOH

Nucleophilic Attack
on Benzaldehyde

Rate Determining Step
(Slower for 2-OMe due to Sterics)

Beta-Hydroxy Ketone
(Intermediate)

Dehydration (-H2O)

Heat/Time

Chalcone Product
(alpha,beta-unsaturated)

TLC: New Spot (High UV) Melting Point Check
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Figure 2: Step-by-step reaction pathway for Claisen-Schmidt condensation, highlighting the

steric bottleneck in the nucleophilic attack step for ortho-substituted isomers.

Troubleshooting & Optimization
When working with 2-methoxyacetophenone, standard protocols often result in lower yields

(50-60%) compared to the para isomer (80-95%).

Optimization Strategies for 2-Methoxy Isomer:

Ultrasound Irradiation: Sonication can overcome the steric energy barrier, significantly

reducing reaction time from hours to minutes [1].

Microwave Synthesis: Microwave-assisted synthesis (160W, 5 mins) has been shown to

improve yields when conventional stirring fails due to steric deactivation [2].

Solvent Choice: Switch from Ethanol to PEG-400 or use solvent-free grinding methods to

increase effective concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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